dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate
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Overview
Description
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines a naphthalene moiety, an oxolane ring, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate typically involves multiple steps. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the oxolane ring and the quaternary ammonium group. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(naphthalen-1-ylmethyl)malonate: Shares the naphthalene moiety but lacks the oxolane ring and quaternary ammonium group.
N,N-Dimethyl-2-naphthalen-1-yl-2-oxo-acetamide: Contains a similar naphthalene structure but differs in the functional groups attached.
Uniqueness
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3209-86-7 |
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Molecular Formula |
C24H31NO7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H29NO3.C2H2O4/c1-23(2)12-14-26-22(24)19(16-20-10-6-13-25-20)15-18-9-5-8-17-7-3-4-11-21(17)18;3-1(4)2(5)6/h3-5,7-9,11,19-20H,6,10,12-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
AKFQENNFMKAKGN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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